molecular formula C22H22N4O4S B2420896 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1797400-77-1

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2420896
CAS No.: 1797400-77-1
M. Wt: 438.5
InChI Key: AHVVOAPNKNPKQK-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxol-5-yl group, a benzo[d]thiazol-2-yl moiety, and a piperidin-4-yl group, all connected through an oxalamide linkage. The presence of these functional groups makes it a molecule of interest in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl and benzo[d]thiazol-2-yl building blocks. These building blocks are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure the high purity and yield of the final product. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for a range of possible transformations.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions might result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound can be compared to other similar compounds that share structural similarities or functional groups. Some similar compounds include:

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)amide

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)urea

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamide

These compounds differ in their functional groups and may exhibit different biological activities or chemical properties

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-20(21(28)24-15-5-6-17-18(11-15)30-13-29-17)23-12-14-7-9-26(10-8-14)22-25-16-3-1-2-4-19(16)31-22/h1-6,11,14H,7-10,12-13H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVVOAPNKNPKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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